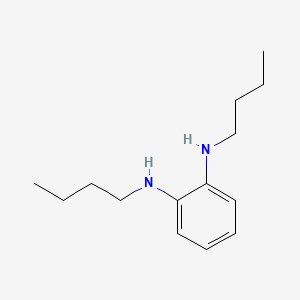

N,N'-di-butyl-phenylenediamine

Description

Antioxidant Mechanisms

The primary function of N,N'-di-sec-butyl-p-phenylenediamine is to counteract oxidative processes that degrade materials. This is accomplished through a series of interconnected mechanisms.

The core of its antioxidant activity lies in its ability to donate hydrogen atoms. ufc.br Free radicals, which are highly reactive molecules with unpaired electrons, are key initiators of oxidative degradation. N,N'-di-sec-butyl-p-phenylenediamine, possessing two amine (N-H) groups, readily donates hydrogen atoms to these radicals. ufc.br This act of donation neutralizes the free radical, forming a more stable molecule and thereby halting the propagation of the damaging radical chain reaction. smolecule.com This process is a classic example of a primary antioxidant acting as a chain-breaking agent. ufc.br

Beyond general free radicals, N,N'-di-sec-butyl-p-phenylenediamine is effective in neutralizing reactive oxygen species (ROS). ROS are a category of highly reactive chemical molecules derived from oxygen. The compound's interaction with ROS helps to prevent the oxidative damage these species can inflict on organic materials.

By donating hydrogen atoms and neutralizing free radicals and ROS, N,N'-di-sec-butyl-p-phenylenediamine effectively interrupts and inhibits oxidative chain reactions. The initial act of scavenging a radical prevents that radical from reacting with other molecules and creating new radicals, a process that would otherwise continue in a cascading and destructive chain reaction.

The presence of the sec-butyl groups attached to the nitrogen atoms is crucial for the compound's high efficacy. These bulky alkyl groups provide steric hindrance, which enhances the stability of the aminyl radical that forms after the hydrogen atom is donated. This increased stability makes the antioxidant more effective, particularly in demanding applications such as the stabilization of hydrocarbon products with a high content of alkenes. The electron-donating nature of the sec-butyl groups further contributes to the stabilization of the resulting radical.

Chemical Reactivity Profiles

The chemical behavior of N,N'-di-sec-butyl-p-phenylenediamine extends beyond its antioxidant functions and includes a range of other reactions.

When N,N'-di-sec-butyl-p-phenylenediamine reacts with oxidizing agents, it can undergo oxidation to form quinone derivatives. Specifically, it can be transformed into N,N'-di-sec-butyl-p-benzoquinonediimine. This transformation is a key aspect of its reactivity and is linked to its primary antioxidant function. Recent environmental studies have highlighted the prevalence of such p-phenylenediamine-derived quinones (PPD-Qs) in the environment, originating from the oxidation of parent PPD antioxidants. acs.orgacs.orgnih.gov

Interactive Data Table: Properties of N,N'-di-sec-butyl-p-phenylenediamine

| Property | Value |

| Molecular Formula | C₁₄H₂₄N₂ |

| Molecular Weight | 220.35 g/mol |

| Appearance | Amber to dark reddish-black liquid |

| Boiling Point | 159 °C |

| Freezing Point | 18 °C |

| Specific Gravity | 0.94 g/cm³ |

Structure

3D Structure

Properties

CAS No. |

175097-40-2 |

|---|---|

Molecular Formula |

C14H24N2 |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

1-N,2-N-dibutylbenzene-1,2-diamine |

InChI |

InChI=1S/C14H24N2/c1-3-5-11-15-13-9-7-8-10-14(13)16-12-6-4-2/h7-10,15-16H,3-6,11-12H2,1-2H3 |

InChI Key |

ICOUNMWNTHMOPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC=CC=C1NCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production Processes

Laboratory Synthesis Routes

In a laboratory setting, several well-established routes are employed to produce N,N'-di-sec-butyl-p-phenylenediamine, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability.

Alkylation of p-Phenylenediamine (B122844) with sec-Butyl Derivatives

A common laboratory approach involves the direct alkylation of p-phenylenediamine with sec-butyl derivatives. This method relies on the nucleophilic character of the amine groups on the p-phenylenediamine ring.

Nucleophilic substitution is a fundamental reaction for creating the C-N bond in N,N'-di-sec-butyl-p-phenylenediamine. This typically involves reacting p-phenylenediamine with a sec-butyl halide, such as sec-butyl bromide, or with sec-butyl alcohols under controlled conditions. The amine groups of p-phenylenediamine act as nucleophiles, attacking the electrophilic carbon of the sec-butyl group and displacing a leaving group (e.g., a halide ion). To drive the reaction to completion and to neutralize the acid generated during the reaction, a base is often included. Purification of the final product is commonly achieved through fractional distillation under reduced pressure.

Catalytic Hydrogenation of p-Nitroaniline and Reaction with sec-Butylamine (B1681703)

Another synthetic strategy begins with p-nitroaniline. This method involves the catalytic hydrogenation of p-nitroaniline to generate p-phenylenediamine in situ. The newly formed p-phenylenediamine then reacts with sec-butylamine to yield the desired product. This two-step, one-pot synthesis is often facilitated by catalysts like copper-chromium-lanthanum supported on gamma-alumina (Cu-Cr-La/γ-Al2O3). The catalyst plays a crucial role in the initial hydrogenation step.

Reaction of p-Phenylenediamine with Aldehydes or Ketones Followed by Catalytic Reduction

Reductive amination provides an alternative pathway to N,N'-di-sec-butyl-p-phenylenediamine. nih.govsincerechemical.com This method proceeds by first reacting p-phenylenediamine with a ketone, specifically 2-butanone, to form a dianil intermediate. nih.govsincerechemical.com This intermediate is then subjected to catalytic hydrogenation to produce the final N,N'-di-sec-butyl-p-phenylenediamine. nih.govsincerechemical.com This process is a versatile and widely used method for forming substituted amines. masterorganicchemistry.com

A study focused on this route utilized a Cu-Cr catalyst and systematically investigated the influence of various reaction parameters. sincerechemical.com The optimal conditions were determined to be a catalyst dosage of 4% by weight (based on p-phenylenediamine), a reaction temperature of 160°C, a pressure of 3.3–5.6 MPa, and a reaction time of 12 hours, which resulted in a product yield exceeding 95%. sincerechemical.com

| Parameter | Optimal Condition | Resulting Yield |

| Catalyst Dosage | 4 wt% (of p-phenylenediamine) | >95% |

| Temperature | 160 °C | >95% |

| Pressure | 3.3 - 5.6 MPa | >95% |

| Reaction Time | 12 hours | >95% |

Traditional Butanone and p-Nitroaniline Pathways

A conventional and frequently employed synthesis route involves the direct reaction of butanone and p-nitroaniline. smolecule.comgoogle.com In this process, the reactants are mixed, heated, and stirred to ensure dissolution. smolecule.comgoogle.com A catalyst, such as platinum on carbon (Pt/C), is then introduced, and the mixture is subjected to hydrogenation at elevated temperatures (100-120°C) and pressures (2-3 MPa). smolecule.com After the reaction, the product is isolated by distillation. smolecule.com

Industrial Scale Manufacturing Techniques

On an industrial scale, the production of N,N'-di-sec-butyl-p-phenylenediamine is optimized for high yield, purity, and cost-effectiveness. The manufacturing processes often employ large-scale hydrogenation reactors and continuous flow systems.

One prominent industrial method is the reductive alkylation of p-nitroaniline with a ketone, a process that can be performed continuously. google.com This technique involves reacting p-nitroaniline with an excess of a ketone like methyl ethyl ketone in the presence of a hydrogenation catalyst. google.com The excess ketone often serves as a solvent for the p-nitroaniline. google.com A key aspect of some industrial processes is the recovery and recycling of by-products, such as the 2-butanol (B46777) formed from the reduction of excess methyl ethyl ketone, which can be converted back to the ketone for reuse. google.com

Another industrial approach involves the reaction of p-phenylenediamine with 2-butanone, which first forms a dianil derivative, followed by catalytic hydrogenation. nih.gov This method is a cornerstone of manufacturing for this class of compounds.

Large-Scale Hydrogenation Reactor Systems

The synthesis of N,N'-di-sec-butyl-p-phenylenediamine is often carried out in large-scale hydrogenation reactors. These reactors are designed to handle the high pressures and temperatures required for the catalytic hydrogenation process. A typical industrial process involves charging the reactor with the reactants, such as p-nitroaniline and butanone, along with a suitable catalyst. google.com Hydrogen gas is then introduced under pressure to facilitate the reduction and amination reactions. google.com The reactor systems are engineered for efficient mixing to ensure optimal contact between the reactants, catalyst, and hydrogen, which is crucial for achieving high conversion rates. justia.com Some processes utilize a batch reactor setup where the reaction is carried out in discrete batches.

Continuous Flow Synthesis Optimization

To overcome the limitations of batch processing, modern industrial methods are increasingly shifting towards continuous flow synthesis. Continuous flow systems offer several advantages, including enhanced safety, better control over reaction parameters, and improved product consistency. In a typical continuous flow setup, pre-heated reactants are passed through a packed bed reactor containing the catalyst. This configuration allows for precise control of temperature, pressure, and residence time, leading to high conversion and selectivity. researchgate.net For instance, a tubular reactor design can achieve a 99% conversion of p-nitroaniline with 95% selectivity towards the desired product. The optimization of continuous flow processes often involves the use of kinetic modeling and Bayesian optimization to rapidly identify the ideal reaction conditions with a minimal number of experiments. chemrxiv.org

Catalysis in N,N'-Di-sec-butyl-p-phenylenediamine Synthesis

Noble Metal Catalysts (e.g., Pt/C) in Hydrogenation

Noble metal catalysts, particularly platinum on carbon (Pt/C), are widely used for the reductive amination process in the synthesis of N,N'-di-sec-butyl-p-phenylenediamine. google.comsmolecule.com These catalysts are highly effective in promoting the hydrogenation of the nitro group of p-nitroaniline and the subsequent reductive amination with butanone. google.com The use of a Pt/C catalyst can lead to high conversion rates, often exceeding 98%. google.com The reaction is typically carried out under hydrogen pressure at elevated temperatures. google.comsmolecule.com The efficiency of the Pt/C catalyst can be influenced by the properties of the carbon support, such as its surface area and pore structure. researchgate.net Research has shown that modifying the catalyst support can enhance catalytic activity and stability. researchgate.net

| Catalyst System | Reactants | Key Conditions | Reported Yield/Conversion | Source |

| Pt/C | p-Nitroaniline, Butanone | 100-120°C, 2-3 MPa H₂ | 98.7% conversion | google.com |

| Pt/C | 4-Aminodiphenylamine, Ketone | - | 98% yield | google.com |

| Palladium on Carbon (Pd/C) | p-Phenylenediamine, Toluidine derivatives | 80–120°C, 50–100 psi H₂ | >85% yield |

Transition Metal Oxide Catalysts (e.g., Cu-Cr-La/γ-Al2O3)

Transition metal oxide catalysts, such as copper-chromium-lanthanum on gamma-alumina (Cu-Cr-La/γ-Al2O3), offer a cost-effective alternative to noble metal catalysts. These catalysts have demonstrated excellent performance in the reductive amination of p-phenylenediamine with methyl ethyl ketone. sincerechemical.com The addition of chromium to a copper-based catalyst has been found to significantly enhance the dispersion of the active copper sites, leading to improved catalytic activity. researchgate.netresearchgate.net The inclusion of lanthanum can further improve the catalyst's selectivity and prolong its operational lifetime. researchgate.net Under optimized conditions, a Cu-Cr-La/γ-Al2O3 catalyst can achieve a product yield of over 95%. sincerechemical.com

| Catalyst System | Reactants | Key Conditions | Reported Yield | Source |

| Cu-Cr catalyst | p-Phenylenediamine, Methyl ethyl ketone | 160°C, 3.3–5.6 MPa H₂ | >95% | sincerechemical.com |

| Cu-Cr-La/γ-Al2O3 | Triacetoneamine, n-Butylamine | - | 94% | researchgate.net |

| Cu–Cr–Ca/γ-Al2O3 | p-Nitroaniline, Butanone | Mild conditions | ~98.0% | researchgate.net |

Catalyst Preparation and Optimization for Yield

The preparation method of the catalyst plays a critical role in its final performance. For instance, a Cu-Cr catalyst prepared by decomposing a mixture of copper nitrate (B79036), chromium nitrate, and barium nitrate at 400°C, followed by washing and drying, has shown high efficacy. sincerechemical.com The optimization of catalyst preparation involves controlling factors such as the ratio of metal precursors and the calcination temperature to achieve the desired catalytic properties. sincerechemical.com The catalyst dosage is another important parameter to optimize for maximizing the product yield. sincerechemical.com For example, a catalyst dosage of 4% by weight, based on p-phenylenediamine, has been identified as optimal in certain studies. sincerechemical.com Furthermore, the use of activated carbon as a purification step before the reaction can adsorb impurities from the raw materials, thereby improving the conversion rate. google.com

Purification and Characterization during Synthesis

Following the synthesis, the crude product undergoes purification to obtain N,N'-di-sec-butyl-p-phenylenediamine of high purity. A common purification method is fractional distillation under reduced pressure. This technique separates the desired product from unreacted starting materials, byproducts, and the solvent. For instance, distillation can be used to remove excess butanone and the sec-butanol formed during the reaction. google.com

The structural integrity and purity of the synthesized compound are confirmed using various characterization techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to validate the chemical structure of N,N'-di-sec-butyl-p-phenylenediamine. Gas chromatography is also utilized to analyze the purity of the final product and to monitor the progress of the reaction by detecting the content of the finished product. sincerechemical.com

Fractional Distillation under Reduced Pressure

The purification of N,N'-di-butyl-phenylenediamine following its synthesis is frequently accomplished through fractional distillation under reduced pressure. This technique is essential for separating the final product from unreacted starting materials, by-products, and solvents used during the synthesis. Operating the distillation at a reduced pressure, or vacuum, lowers the boiling point of the compound, which is crucial for preventing thermal degradation of this heat-sensitive aromatic amine.

Industrial production processes describe a step where, after the primary reaction and filtration of the catalyst, the resulting filtrate undergoes negative pressure distillation. google.com This step effectively removes volatile components such as excess butanone and water, yielding the purified N,N'-di-sec-butyl-p-phenylenediamine. google.com The boiling point of N,N'-di-sec-butyl-p-phenylenediamine is documented at 159°C at atmospheric pressure, while another source notes a boiling point of 98°C at a reduced pressure of 26.6 Pa. fishersci.canih.gov This significant reduction in boiling temperature under vacuum highlights the utility of this method for isolating high-purity product efficiently.

Spectroscopic Validation of Structural Integrity (NMR, IR)

The structural integrity of this compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These analytical techniques provide detailed information about the molecule's atomic arrangement and functional groups, ensuring the correct product has been synthesized.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for this compound would show characteristic absorption bands corresponding to N-H bonds in the secondary amine groups and C-H bonds within the aromatic ring and the sec-butyl groups. PubChem provides IR spectra for the compound, obtained using the technique of a thin layer between potassium bromide (KBr) plates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, confirming the presence and connectivity of the sec-butyl groups and the phenylenediamine core. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum are unique to the structure of this compound. chemicalbook.com For instance, signals corresponding to the aromatic protons, the N-H protons, and the distinct protons of the sec-butyl groups (CH, CH₂, CH₃) would be observed and analyzed. rsc.orgrsc.org ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule. rsc.org

Below is a table summarizing the types of spectroscopic data available for structural validation.

| Spectroscopic Method | Information Provided | Reference |

| Infrared (IR) | Identifies functional groups such as N-H and C-H bonds, confirming the presence of amine and alkyl/aromatic structures. | nih.gov |

| ¹H NMR | Details the hydrogen environments, confirming the structure of the sec-butyl groups and their attachment to the phenylenediamine ring. | nih.govchemicalbook.com |

| ¹³C NMR | Provides information on the carbon framework of the molecule. | rsc.org |

| Mass Spectrometry (MS) | Verifies the molecular weight of the compound (220.35 g/mol ). | nih.gov |

This table is interactive. Click on the headers to sort.

Chromatographic Purity Assessment (GC)

Gas Chromatography (GC) is a standard and effective method for assessing the purity of this compound. sincerechemical.com This technique separates components of a mixture based on their volatility and interaction with the stationary phase of the chromatography column. By analyzing the resulting chromatogram, the percentage of the desired compound can be determined relative to any impurities.

Commercial suppliers of N,N'-di-sec-butyl-1,4-phenylenediamine specify a minimum purity level, often greater than 98.0%, as determined by GC analysis. fishersci.caavantorsciences.com In synthetic procedures, after the reaction is complete and the catalyst has been filtered off, the crude product is analyzed by gas chromatography to determine its purity before or after distillation. sincerechemical.com This quality control step is crucial to ensure the product meets the required specifications for its industrial applications, such as its use as an antioxidant. sincerechemical.comwikipedia.org

The table below presents typical purity specifications for this compound as determined by GC.

| Analysis Method | Typical Purity Specification | Reference |

| Gas Chromatography (GC) | ≥98.0% | fishersci.caavantorsciences.com |

| Gas Chromatography (GC) | >98.0% | tcichemicals.com |

This table is interactive. Click on the headers to sort.

Process Economics and Resource Utilization in Production

In the industrial synthesis of this compound, significant emphasis is placed on optimizing process economics and the efficient use of resources. Key strategies include the recycling of solvents and enhancing the conversion rates of raw materials to maximize yield and reduce operational costs and environmental impact.

Butanone Recycling Strategies

One of the common synthesis routes for N,N'-di-sec-butyl-p-phenylenediamine involves the reaction of p-phenylenediamine or p-nitroaniline with butanone. google.comsincerechemical.com In these processes, butanone is often used in excess to drive the reaction to completion. sincerechemical.com From an economic and environmental standpoint, recovering and recycling this excess butanone is a critical step.

A described production process explicitly includes a final step of negative pressure distillation to steam out and recover butanone and water from the filtrate. google.com This recovered butanone can then be reused in subsequent production batches. Implementing such recycling strategies significantly reduces the consumption of fresh solvent, which in turn lowers raw material costs and minimizes the generation of chemical waste, contributing to a more sustainable and cost-effective manufacturing process. google.com

Raw Material Conversion Rate Enhancement

Maximizing the conversion of primary raw materials into the final product is fundamental to the economic viability of this compound production. One industrial method, which uses p-nitroaniline and butanone as starting materials, reports achieving a high conversion rate. google.com

Mechanistic Chemistry and Reactive Pathways

Chemical Reactivity Profiles

Reduction Pathways to Secondary Amines

N,N'-di-butyl-phenylenediamine, itself a secondary diamine, can interact with strong reducing agents. In combination with potent reducing agents, such as metal hydrides, it may generate flammable hydrogen gas. noaa.govechemi.comchemicalbook.com While the primary structure is already a secondary amine, reactions with such powerful reagents can lead to further transformations. The synthesis of related N,N'-disubstituted-p-phenylenediamines often involves the reduction of precursor compounds, such as the corresponding nitrosoaniline derivative, using agents like zinc dust in an acidic medium. google.com

Nucleophilic Substitution Reactions with Halogenated Compounds

The nitrogen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic. This characteristic allows the compound to participate in nucleophilic substitution reactions. It is known to be incompatible with halogenated organic compounds. noaa.govechemi.com In these reactions, the amine groups can act as nucleophiles, attacking the electrophilic carbon atom of a halogenated compound (e.g., an alkyl halide), leading to the displacement of the halide ion. This process, known as N-alkylation, would result in the formation of tertiary amine structures or, upon further reaction, quaternary ammonium (B1175870) salts. The hydrolysis of related p-phenylenediamine (B122844) (PPD) compounds can also proceed through nucleophilic substitution mechanisms at the C–N bond. acs.org

Interactions with Oxidizing Agents

This compound reacts with oxidizing materials, a property that is fundamental to its primary application as an antioxidant. noaa.govechemi.comchemicalbook.com The compound is noted to be extremely sensitive to oxygen, necessitating careful handling in an oxygen-free environment to prevent degradation. google.comgoogle.com The antioxidant mechanism involves the donation of a hydrogen atom from one of its amine groups to a free radical, which neutralizes the radical and terminates oxidative chain reactions. smolecule.com This process results in the formation of a stabilized aminyl radical. Theoretical studies on related p-phenylenediamines show that the subsequent dehydrogenation (oxidation) can form stable biradicals, which are significant for their antioxidant effectiveness. researchgate.net Vigorous or complete oxidation can lead to the formation of quinone derivatives.

Reactions with Acidic Environments

As an aromatic amine, this compound is basic and reacts with acids. smolecule.com It neutralizes acids in exothermic reactions to produce the corresponding salt and water. noaa.govechemi.comchemicalbook.com The lone pair of electrons on the nitrogen atoms accepts a proton from the acid, forming an acid addition salt, such as a hydrochloride salt. google.com This protonation of the amine groups is a key factor in the compound's reactivity and can influence other chemical behaviors, such as hydrolysis rates. acs.org

The following table summarizes the key reactive pathways for this compound:

Table 1: Summary of Reactive Pathways| Reaction Type | Reagent Class | Resulting Product Type / Observation |

|---|---|---|

| Reduction | Strong reducing agents (e.g., hydrides) | Generation of flammable hydrogen gas noaa.govechemi.com |

| Nucleophilic Substitution | Halogenated organic compounds | Incompatible; potential for N-alkylation noaa.govechemi.com |

| Oxidation | Oxidizing agents, oxygen, free radicals | Formation of stabilized radicals; quinone derivatives upon further oxidation researchgate.net |

| Acid-Base Reaction | Acids | Formation of amine salts noaa.govechemi.comgoogle.com |

Structure-Activity Relationships in Antioxidant Efficacy

The effectiveness of this compound as an antioxidant is intrinsically linked to its molecular structure. The key components contributing to its function are the phenylenediamine backbone, the two secondary amine (N-H) groups, and the two sec-butyl substituents attached to the nitrogen atoms.

The antioxidant function is primarily executed by the two N-H groups. They act as hydrogen donors to scavenge and neutralize destructive free radicals. smolecule.com Upon donating a hydrogen atom, the resulting nitrogen-centered radical is stabilized by the delocalization of the unpaired electron across the aromatic phenylenediamine ring. The presence of two amine groups allows the molecule to quench multiple radical species. Computational studies on analogous p-phenylenediamines confirm that the stability of the radical intermediates formed after hydrogen donation is crucial to the antioxidant efficacy. researchgate.net

The alkyl substituents on the nitrogen atoms also play a critical role. The sec-butyl groups influence the compound's physical properties and reactivity:

Steric Hindrance: The bulky sec-butyl groups can provide steric hindrance around the reactive amine sites. This can enhance stability by protecting the amine groups from certain unwanted side reactions. The specific nature of the alkyl group is important; for instance, studies on similar compounds have shown that changing the substituent can significantly alter protective efficacy.

Solubility: The nonpolar character of the butyl groups enhances the molecule's solubility in hydrocarbon-based materials like oils, lubricants, and greases, which is critical for its application in these media. wikipedia.org

Table 2: Structural Features and Contribution to Antioxidant Activity

| Structural Feature | Role in Antioxidant Efficacy |

|---|---|

| Phenylenediamine Core | Stabilizes the aminyl radical formed after H-donation through resonance. |

| Secondary Amine Groups (N-H) | Act as the primary sites for hydrogen atom donation to neutralize free radicals. smolecule.com |

| Sec-Butyl Groups | Provide steric hindrance, enhance stability, and increase solubility in nonpolar media like oils and fuels. wikipedia.org |

Applications in Advanced Materials and Industrial Systems

Stabilization of Hydrocarbon Products

N,N'-di-butyl-phenylenediamine is extensively utilized as an antioxidant in a variety of hydrocarbon-based products. Its efficacy stems from its ability to donate hydrogen atoms to neutralize free radicals, which are responsible for initiating the oxidative chain reactions that lead to product degradation.

In the demanding environments of turbines and transformers, the insulating and cooling oils are subjected to high temperatures and oxidative stress. The addition of this compound to these oils helps to prevent the formation of sludge and other oxidation byproducts, which can impair the performance and lifespan of the equipment. wikipedia.org It is recognized for its ability to stabilize hydrocarbon products, including turbine and transformer oils. Some formulations may also include other antioxidants like tertiary butylhydroquinone, which acts as a free radical scavenger. google.com

Hydraulic fluids and lubricants operate under conditions that promote oxidation. This compound is incorporated into these fluids to inhibit oxidative degradation, ensuring consistent performance and preventing the formation of harmful deposits. wikipedia.orggoogleapis.comjustia.com Its role as an antioxidant is crucial for maintaining the stability and longevity of these essential industrial fluids. epo.org

Below is a table summarizing the application of this compound in lubricants and hydraulic fluids.

The stability of waxes and greases is enhanced by the inclusion of this compound. wikipedia.org It functions as an antioxidant to prevent the degradation that can occur during storage and use, preserving the physical and chemical properties of these materials. googleapis.com

This compound is a highly effective additive for improving the stability of gasoline, particularly in fuels with a high olefin content, such as those produced by cracking or pyrolysis. echemi.comsincerechemical.com It acts as an antioxidant and antigum agent, preventing the oxidation of olefins that leads to the formation of undesirable gums and deposits. sincerechemical.comgoogle.com This ensures the fuel remains stable and avoids issues like carbon deposition in combustion chambers. google.com The use of this compound as a primary antioxidant, sometimes in combination with other stabilizers, is a well-established method for enhancing the storage and operational stability of gasoline. justia.com Research has shown that the addition of this compound can significantly extend the induction period of gasoline, a key measure of its oxidative stability. sincerechemical.com

A study comparing the effectiveness of different antioxidants in gasoline demonstrated the superior performance of this compound. The results are summarized in the table below.

Hydrocarbon products derived from cracking or pyrolysis processes are characterized by a high concentration of alkenes, making them particularly susceptible to oxidation. wikipedia.org this compound is especially effective in stabilizing these materials. wikipedia.org Pyrolysis gasoline (Pygas), a byproduct of ethylene (B1197577) production, is prone to fouling due to the presence of unsaturated hydrocarbons. justia.com The use of phenylenediamines, including this compound, helps to prevent the formation of polymeric gums that result from oxygen contamination and subsequent peroxide formation. google.comjustia.com

Polymer Chemistry and Polymerization Inhibition

In the realm of polymer chemistry, this compound serves as a polymerization inhibitor. wikipedia.org It is particularly useful in the production of various vinyl monomers, such as acrylates, to prevent premature and uncontrolled polymerization. wikipedia.orgepo.org Its ability to scavenge free radicals makes it an effective stabilizer during the manufacturing and purification processes of these monomers. The compound can be used alone or in synergistic mixtures with other inhibitors, such as hindered phenols, to enhance its efficacy. google.com For instance, it has been employed to inhibit polymer formation during the manufacture of acrylonitrile. google.com

Polymer Additive Roles

As a polymer additive, this compound is incorporated into various polymers to improve their physical and chemical properties. cymitquimica.comcymitquimica.comtcichemicals.com It is recognized for its function as a stabilizer in the rubber and plastics industries. cymitquimica.comontosight.ai The presence of both aromatic and aliphatic groups in its structure suggests its potential as a component in designing new polymers, though more research is needed in this area. smolecule.com

Stabilization against Thermal Degradation and Aging

A key application of this compound is to enhance the thermal stability of polymeric materials. github.com By preventing oxidative degradation during processing and storage, it extends the lifespan and performance of polymer-based products. Its unique chemical structure contributes to the improved aging resistance of materials in industries such as automotive and plastics. github.com

Inhibition of Olefin Oxidation in Rubbers and Plastics

This compound is a highly effective antioxidant for both natural and synthetic rubbers. echemi.comsincerechemical.com It is particularly adept at preventing the oxidation of olefins, a common cause of degradation in rubber and plastic products. echemi.comsincerechemical.com This compound is especially beneficial in products made from cracked or pyrolyzed hydrocarbons, which have a high alkene content. wikipedia.org In rubber manufacturing, it has been shown to significantly enhance oxidative stability, leading to improved durability and performance under extreme conditions, a critical factor for products like automotive tires.

The effectiveness of this compound in inhibiting oxidation is a result of its ability to donate hydrogen atoms to neutralize free radicals, thereby stopping the oxidative chain reactions that lead to material degradation. smolecule.com

Oxidation Inhibition Efficiency

| Compound | Oxidation Inhibition Efficiency (%) |

|---|---|

| DSBPPD | 98% |

| Other Amine Antioxidants | 70-85% |

This table presents a comparison of the oxidation inhibition efficiency of N,N'-di-sec-butyl-p-phenylenediamine (DSBPPD) with other amine antioxidants.

Role as a Polymerization Inhibitor for Vinyl Monomers (e.g., Acrylates, Vinylpyrrolidone)

In addition to its role as an antioxidant, this compound functions as a polymerization inhibitor for various vinyl monomers, including acrylates. wikipedia.org Phenylenediamines are known inhibitors, though they often require the presence of air to be effective. google.com For N-vinylpyrrolidone monomers, N,N'-di-sec-butyl-p-phenylenediamine has been noted for its excellent inhibitory effect at low concentrations, although it can cause discoloration. google.com

Application in Polyurethane Adhesives

N,N'-di-sec-butyl-p-phenylenediamine is used in the preparation of polyurethane adhesives. ottokemi.comottokemi.comchemicalbook.comlookchem.com Furthermore, the dihydrochloride (B599025) form of the compound has also been utilized in the production of polyurethanes. cymitquimica.comcymitquimica.com

Role as an Intermediate in Chemical Manufacturing

Beyond its direct application as a stabilizer, this compound serves as a valuable intermediate in the chemical industry.

Production of Other Antioxidants

This compound is a precursor in the synthesis of other antioxidants. github.com The phenylenediamine core is essential for the superior antiozonant function in protecting alkene rubber compounds. acs.org Its chemical structure allows for modifications, such as altering the side chains, to develop new antioxidants with specific properties. acs.org

Synthesis of Rubber Processing Chemicals

Contrary to being an intermediate, N,N'-di-sec-butyl-p-phenylenediamine is most accurately described as a principal rubber processing chemical itself, valued for its function as a potent antioxidant and antiozonant. google.comechemi.comsincerechemical.com Its synthesis is geared towards its direct application in rubber formulations to prevent degradation caused by heat, oxygen, and ozone exposure. google.comcymitquimica.com This protection is crucial for extending the service life of rubber products, particularly those under dynamic stress or constant environmental exposure like tires. mdpi.com

The primary mechanism of its protective action involves the donation of a hydrogen atom from its amine groups to neutralize free radicals, thereby inhibiting the oxidative chain reactions that lead to the degradation of the rubber matrix. While it is a final product in this context, its synthesis is a key process for the rubber industry.

Two main synthesis routes are commercially employed:

Reductive Alkylation of p-Phenylenediamine (B122844): This common method involves the reaction of p-phenylenediamine with butanone (methyl ethyl ketone) to form a dianil intermediate, which is subsequently hydrogenated to yield N,N'-di-sec-butyl-p-phenylenediamine. sincerechemical.comnih.gov A patent for this process specifies heating p-phenylenediamine and butanone at a 1:6 mass ratio to 160°C for 10 hours under a pressure of 3.3 to 5.6 MPa in the presence of a catalyst. google.com

From p-Nitroaniline: An alternative route starts with p-nitroaniline and butanone. google.com The process involves heating the reactants to dissolve them, followed by a reaction with hydrogen gas in the presence of a platinum-on-carbon (Pt/C) catalyst at elevated temperatures (100-120°C) and pressures (2-3 MPa). smolecule.com

The following table summarizes typical reaction parameters for the synthesis of this important rubber antioxidant.

| Parameter | Reductive Alkylation of p-Phenylenediamine | Synthesis from p-Nitroaniline |

| Starting Materials | p-Phenylenediamine, Butanone, Hydrogen | p-Nitroaniline, Butanone, Hydrogen |

| Catalyst | Cu-Cr catalyst sincerechemical.com | Platinum on Carbon (Pt/C) google.comsmolecule.com |

| Temperature | 160 - 170°C sincerechemical.com | 100 - 120°C smolecule.com |

| Pressure | 3.3 - 5.6 MPa google.comsincerechemical.com | 2 - 3 MPa smolecule.com |

| Reaction Time | ~10 - 12 hours google.comsincerechemical.com | ~2 hours smolecule.com |

| Yield | >95% sincerechemical.com | >98% (conversion rate) google.com |

Precursor in Dye and Pigment Synthesis

N,N'-di-sec-butyl-p-phenylenediamine is cited in chemical literature as a precursor for the synthesis of dyes and pigments. cymitquimica.com The chemical basis for this application lies in the reactivity of its aromatic amine structure. The amine groups can be diazotized and coupled with other aromatic compounds to form azo dyes, which constitute a large and important class of colored compounds.

Furthermore, N,N'-di-sec-butyl-p-phenylenediamine can undergo oxidation reactions to form colored quinone derivatives. The oxidation of the p-phenylenediamine core can lead to the formation of a quinone-diimine structure, which is a chromophore (a color-bearing part of a molecule). This type of reaction is fundamental to the chemistry of many dyes.

Despite its potential, detailed research findings or specific industrial patents describing the synthesis of particular dyes or pigments starting from N,N'-di-sec-butyl-p-phenylenediamine are not widely available in the public domain. The scientific literature more frequently discusses its parent compound, p-phenylenediamine, as a primary building block in the dye industry. However, the chemical principles suggest that N,N'-di-sec-butyl-p-phenylenediamine is a viable, though perhaps more specialized, starting material for creating dyes with specific properties, such as improved solubility in non-polar media due to the butyl groups.

The potential reaction for forming a colored compound is outlined below:

| Reactant | Reagent/Condition | Product Type | Significance |

| N,N'-di-sec-butyl-p-phenylenediamine | Oxidizing agents (e.g., H₂O₂, KMnO₄) | Quinone-diimine derivative | Formation of a chromophoric system, leading to a colored compound. |

| N,N'-di-sec-butyl-p-phenylenediamine | Nitrous acid, then a coupling agent | Azo Dye | Potential for creating a diverse range of colors based on the chosen coupling partner. |

Environmental Chemistry and Degradation Pathways

Environmental Fate and Transport Mechanisms

The journey of N,N'-di-butyl-phenylenediamine and similar PPDs from industrial applications to various environmental compartments is a complex process involving multiple release, distribution, and transport mechanisms.

The primary route of entry for PPDs like 6PPD into the environment is through the abrasion of tires on road surfaces. nsf.gov These compounds are added to tire rubber at concentrations of 0.4% to 2% by mass to protect against degradation from ozone and oxidation. nsf.govmdpi.com As vehicles travel, friction between the tires and the road generates tire wear particles (TWPs), which are small rubber fragments containing PPDs and other tire-derived chemicals. researchgate.net These particles are then deposited on and near roadways, from where they can be further dispersed.

Once released, PPDs and their transformation products are distributed across various environmental matrices. mdpi.comresearchgate.net Research on 6PPD has confirmed its presence, along with its toxic quinone derivative (6PPD-quinone), in the atmosphere, water bodies, soil, dust, and sediments. mdpi.comresearchgate.net This widespread distribution highlights the mobility of these compounds from their initial release points. For instance, a multi-media model predicted that a significant proportion of released N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine would ultimately distribute to the soil, accounting for an estimated 97.7% in regions with the highest releases. env.go.jp

The following table summarizes the detection of the related compound 6PPD and its quinone transformation product in various environmental compartments.

| Environmental Compartment | 6PPD Detected | 6PPD-quinone Detected |

| Air (Particulate Matter) | Yes | Yes |

| Water (Surface Water, Runoff) | Yes | Yes |

| Dust (Road Dust, Indoor Dust) | Yes | Yes |

| Soil | Yes | Yes |

| Sediment | Yes | Yes |

This table is based on findings for the related PPD, 6PPD. mdpi.comresearchgate.net

Urban stormwater runoff is a major vector for the transport of PPDs from roadways into aquatic ecosystems. researchgate.net During rainfall, tire wear particles and the chemicals they contain are washed off road surfaces and carried into storm drains, which often discharge directly into rivers, streams, and other water bodies. researchgate.net Studies have shown that concentrations of 6PPD-quinone in waterways are often elevated during and after rain events, underscoring the importance of runoff in its transport. mdpi.com

Wastewater treatment plants (WWTPs) also play a role in the environmental transport of these compounds. Influent to WWTPs has been found to contain both 6PPD and 6PPD-quinone, which are subsequently partially removed during the treatment process. mdpi.com However, detectable levels can still be present in the final effluent, providing another pathway for their entry into aquatic environments. mdpi.com

Abiotic Degradation Processes

This compound and its analogues are chemically reactive and can be transformed in the environment through various non-biological (abiotic) processes. Oxidation and photodegradation are key pathways that determine their persistence and the formation of potentially more toxic byproducts.

The reaction with ozone is a critical transformation pathway for PPDs. researchgate.net In fact, their primary function as antiozonants in tires involves reacting with atmospheric ozone at the rubber surface to prevent tire cracking. mdpi.com This reaction, however, leads to the formation of N,N'-disubstituted-p-phenylenediamine-quinones. researchgate.net In the case of 6PPD, this process yields 6PPD-quinone, a transformation product that has been identified as highly toxic to certain aquatic species. mdpi.comresearchgate.net

The formation of 6PPD-quinone from 6PPD is a well-documented example of this oxidative transformation. nsf.govresearchgate.net This conversion is not limited to the tire surface; it can also occur in the environment after the PPDs have been released. researchgate.net The molar yield of 6PPD-quinone from the ozonation of 6PPD has been studied, though the yields can be minimal in aqueous pathways. nih.govesf.edu

The proposed general reaction for the ozonation of a PPD to its corresponding quinone is a key environmental transformation. Two potential pathways for the ozonation of 6PPD have been proposed, both involving an initial attack by ozone at different carbon atoms in the phenylenediamine ring, leading to the formation of intermediate phenols or radicals before yielding the final quinone product. researchgate.net

Sunlight can also play a role in the degradation of PPDs in aquatic environments. nih.govacs.org Studies on 6PPD have shown that it can be degraded by direct photochemistry (direct absorption of light). nih.govesf.edu The rate of this photodegradation can be influenced by factors such as the wavelength of light, with UVB radiation leading to faster degradation than UVA. nih.gov The presence of dissolved organic matter in the water can also enhance photochemical degradation, likely through the action of excited triplet-state organic matter. nih.gov

In contrast to its parent compound, 6PPD-quinone is more stable in the dark but is also susceptible to degradation via direct photochemistry. nih.govesf.edu This suggests that while ozonation is a primary formation pathway for the quinone, photodegradation may be a relevant process for its eventual removal from sunlit surface waters. researchgate.net

The following table summarizes key findings on the abiotic degradation of the related compound 6PPD.

| Degradation Process | Reactant(s) | Key Transformation Product(s) | Influencing Factors |

| Ozonation | 6PPD, Ozone (O₃) | 6PPD-quinone | Presence of ozone |

| Photodegradation | 6PPD, Light (UV) | Various photoproducts | Light intensity and wavelength, pH, Dissolved Organic Matter |

This table is based on findings for the related PPD, 6PPD. researchgate.netnih.govesf.edu

Hydrolysis in Aqueous Systems (for related PPDs)

Hydrolysis is a key degradation pathway for p-phenylenediamine (B122844) antioxidants in aquatic environments. The rate of hydrolysis is highly dependent on the molecular structure of the specific PPD. One study investigated the hydrolysis patterns of 60 different PPDs and found that the hydrolysis half-lives at a neutral pH can vary significantly, from as short as 2.2 hours to as long as 47 days. acs.org The primary mechanism of hydrolysis involves the C–N bond, with the reaction being influenced by the proton affinity of the nitrogen atom and the reactivity of the carbon atom to nucleophilic attack. acs.org

The study categorized PPDs into different classes based on their substituent groups. This compound, with two secondary amine groups connected to aliphatic carbons, would fall into a class characterized by a high proton affinity, suggesting a relatively rapid hydrolysis rate. For comparison, PPDs with both secondary amine groups attached to aliphatic carbons have been shown to have hydrolysis half-lives in the range of 2.2 to 7.4 hours. acs.org In contrast, PPDs where one or both amine groups are attached to a benzene (B151609) ring exhibit longer half-lives. For instance, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) has a reported hydrolysis half-life of 6.9–10 hours, while N,N'-diphenyl-p-phenylenediamine (DPPD) is significantly more stable with a half-life of 1087 hours. acs.org This suggests that the aliphatic nature of the butyl groups in this compound makes it more susceptible to hydrolysis compared to its aromatic counterparts.

The hydrolysis of PPDs leads to the formation of various degradation products. For example, the hydrolysis of 6PPD can produce 4-anilinophenol. acs.org While the specific hydrolysis products of this compound have not been detailed in available literature, it is expected that the cleavage of the C-N bonds would be the primary degradation pathway.

Hydrolysis Half-lives of Selected p-Phenylenediamines (PPDs) at Neutral pH

| Compound | Hydrolysis Half-life (hours) | Reference |

|---|---|---|

| PPDs with two aliphatic substituents | 2.2 - 7.4 | acs.org |

| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | 6.9 - 10 | acs.org |

| N,N'-diphenyl-p-phenylenediamine (DPPD) | 1087 | acs.org |

Interaction with Atmospheric Particulates and Deposition (for related PPDs)

Substituted p-phenylenediamines and their transformation products have been identified as constituents of atmospheric particulate matter (PM2.5). nih.gov Their presence in the atmosphere is largely attributed to the abrasion of rubber tires, which contain these compounds as antioxidants. nih.gov Once airborne, these compounds can adsorb to particulate matter and be transported over distances before being deposited onto soil and water surfaces.

Biotic Degradation Processes

The biodegradation of this compound is a critical factor in its environmental persistence. However, specific data from standardized biodegradability tests are not widely available for this compound.

There is a lack of specific studies on the aerobic biodegradability of this compound following standardized protocols such as the OECD 301 tests. These tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium. A product safety assessment for N,N'-bis(1-methylpropyl)-1,4-benzenediamine, a synonym for the di-sec-butyl isomer of the compound, states that it "degrades rapidly with exposure to sunlight and moisture," which suggests a degree of environmental degradation, though this is not a formal measure of aerobic biodegradability. lanxess.com

Similarly, there is no readily available information on the anaerobic biodegradability of this compound from standardized tests like the OECD 302 series. These tests evaluate the potential for a substance to biodegrade under anaerobic conditions, which are relevant for environments such as sediments and some wastewater treatment processes.

Specific studies identifying the metabolic products of this compound degradation are not available in the reviewed literature. The degradation of the parent compound, p-phenylenediamine, is known to proceed through oxidation to form dimeric and trimeric auto-oxidation products. researchgate.net It is plausible that the biodegradation of this compound would involve initial enzymatic attacks on the butyl side chains or the aromatic ring, leading to a cascade of intermediate products. However, without experimental data, the precise metabolic pathways and the identity of the resulting metabolites remain unknown.

Comparative Environmental Persistence with Related p-Phenylenediamines

The environmental persistence of this compound can be inferred by comparing its chemical structure to that of other PPDs for which more data are available. As discussed in the hydrolysis section, the presence of two aliphatic butyl groups suggests that this compound is likely to be less persistent in aqueous environments compared to PPDs with aromatic substituents like DPPD. acs.org The latter's structure, with two phenyl groups, confers greater stability.

Advanced Analytical Techniques for Research

Chromatographic Separation and Detection

Chromatographic techniques are vital for separating N,N'-di-butyl-phenylenediamine from complex mixtures, determining its purity, and quantifying its presence or that of its transformation products.

Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is a powerful technique for assessing the purity of this compound and for its quantitative determination. The compound's volatility allows it to be analyzed directly by GC. For quantitative analysis in complex matrices like hair dyes, related p-phenylenediamines are often converted into more stable imine derivatives before GC-MS analysis to enhance instrumental response and accuracy. nih.gov A similar derivatization approach could be applied to this compound if required. The retention time of the compound is a key identifier, while the peak area allows for precise quantification. scirp.org

Table 3: Typical GC-MS Parameters for Phenylenediamine Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5MS (or equivalent non-polar capillary column) |

| Injector Temperature | ~250 - 280 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |

| Detector | Mass Spectrometer (MS) |

Note: These are general parameters; specific conditions would be optimized for this compound. scirp.org

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the premier technique for identifying and quantifying metabolites of phenylenediamines in biological and environmental samples. up.ac.zaacs.org P-phenylenediamines are known to be metabolized into products such as N-acetyl-p-phenylenediamine (MAPPD) and N,N-diacetyl-p-phenylenediamine (DAPPD). up.ac.zanih.govnih.govup.ac.za LC-MS/MS methods are developed using electrospray ionization (ESI) in positive mode and operating in multiple reaction-monitoring (MRM) mode for high sensitivity and specificity. nih.govnih.govup.ac.za This approach allows for the simultaneous determination of the parent compound and its key metabolites in matrices like blood and urine. up.ac.zanih.govup.ac.za For instance, a study on the related compound 6PPD used a C8 column for chromatographic separation. acs.org

Table 4: Example LC-MS/MS Parameters for Phenylenediamine Metabolite Analysis

| Parameter | Condition |

|---|---|

| LC Column | C18 or C8 reversed-phase column |

| Mobile Phase | Gradient of acetonitrile and water with formic acid |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor ion → product ion for each analyte |

Source: Synthesized from methods for related p-phenylenediamines. up.ac.zanih.govup.ac.za

Electrochemical Methods for Oxidation Potential Studies

Electrochemical methods, such as cyclic voltammetry, are employed to study the oxidation mechanism and potential of this compound. As an antioxidant, its function is directly related to its ease of oxidation. Studies on various N-substituted p-phenylenediamines show that they undergo oxidation in a process that involves the transfer of two electrons per molecule. researchgate.net

The initial step is the formation of a semiquinonediimine radical cation. researchgate.net This intermediate can then be further oxidized to a quinonediimine. The potential at which the first oxidation occurs is a critical measure of the compound's antioxidant efficacy and is significantly influenced by the nature of the substituents on the nitrogen atoms. researchgate.net The electron-donating nature of the butyl groups affects the oxidation potential. researchgate.net The electrochemical oxidation of related p-phenylenediamines has been studied extensively, revealing reversible redox couples and demonstrating that the first oxidation potential is substantially dependent on the N-substituent. researchgate.net

Table 5: General Findings from Electrochemical Studies of N-Substituted p-Phenylenediamines

| Observation | Electrochemical Implication |

|---|---|

| Reversible redox couples | Indicates stable or quasi-stable radical cation intermediates. researchgate.net |

| Two-electron, two-proton process | Leads to the formation of a quinonediimine derivative. researchgate.net |

| Substituent-dependent oxidation potential | Electron-donating groups (like alkyls) generally lower the oxidation potential, enhancing antioxidant activity. researchgate.netresearchgate.net |

Thermogravimetric Analysis for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of chemical compounds by measuring the change in mass of a sample as it is heated over time in a controlled atmosphere. For this compound, which belongs to the broader class of p-phenylenediamine (B122844) derivatives, TGA provides critical data on its decomposition profile, revealing the temperatures at which significant degradation occurs. This information is vital for applications where the compound is exposed to elevated temperatures, such as in lubricants and polymers, ensuring its integrity and performance.

Research into the thermal properties of related p-phenylenediamine structures offers valuable insights into the stability conferred by the core aromatic amine structure. Studies on polymers derived from p-phenylenediamine (P(pPD)) and its methylated analogues demonstrate that these materials exhibit good thermal stability, a desirable characteristic for many industrial applications. tandfonline.comdoaj.orgtandfonline.com

The thermal decomposition of these related polymers, when analyzed by TGA in a nitrogen atmosphere, typically shows an initial small weight loss at lower temperatures (around 100–120°C), which is attributed to the evaporation of trapped moisture. tandfonline.com The primary and more significant weight loss, corresponding to the thermal degradation of the compound's actual structure, commences at much higher temperatures. tandfonline.com For polymers based on the p-phenylenediamine structure, this major decomposition phase generally begins between 250°C and 340°C, with the polymer chains decomposing above 400°C. tandfonline.comdoaj.org The rigid chain structure of these compounds is a key factor in their notable thermal stability. tandfonline.com

Detailed findings from the thermogravimetric analysis of polymers derived from p-phenylenediamine and its substituted forms are summarized in the table below. This data, obtained at a heating rate of 10°C/min under a nitrogen atmosphere, illustrates the typical stages of weight loss and the temperatures at which they occur. The data serves as a representative model for understanding the thermal stability of the p-phenylenediamine chemical family.

| Polymer Sample | Initial Weight Loss Temperature (°C) | Onset of Major Decomposition (°C) | Temperature of Maximum Decomposition Rate (°C) | Final Residue at 800°C (%) |

| Poly(p-phenylenediamine) - P(pPD) | ~110 | ~340 | ~550 | ~55 |

| Poly(2,5-dimethyl-p-phenylenediamine) | ~120 | ~280 | ~480 | ~48 |

| Poly(2,3,5,6-tetramethyl-p-phenylenediamine) | ~100 | ~250 | ~450 | ~40 |

This analysis underscores that the fundamental p-phenylenediamine structure provides a thermally stable backbone, a property that is essential for its function as an antioxidant in high-temperature environments. mdpi.com The decomposition profile obtained through TGA is a critical parameter for determining the operational limits and service life of materials containing this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules like N,N'-di-butyl-phenylenediamine (DBPD). Methods such as Density Functional Theory (DFT) are employed to model the molecule's geometry, electronic distribution, and reactivity indicators. For instance, studies on related N,N´-substituted p-phenylenediamines (PPDs) have utilized DFT calculations at the B3LYP/6-31G* level of theory to optimize molecular geometries and analyze their dehydrogenation products. researchgate.netresearchgate.net

Prediction of Electrophilicity and Reactive Sites

Theoretical calculations are crucial for identifying the most probable sites for chemical reactions. For PPDs, key indicators of reactivity, such as the electrostatic potential distribution and the condensed Fukui function index (f+), are calculated to predict sites susceptible to nucleophilic attack. acs.org The Fukui function (f+) specifically measures the change in electron density when an electron is added to the molecule, thus highlighting electrophilic sites.

In the context of hydrolysis, a critical degradation pathway for PPDs, these calculations predict that the reaction is driven by two main factors: the proton affinity of the nitrogen atoms and the reactivity of the adjacent carbon atoms to nucleophilic attack by water. acs.orgacs.org The carbon atoms of the C–N bonds with the highest f+ values are identified as the primary sites for hydrolysis. acs.org This approach has been validated by comparing model predictions with experimental results for various PPDs, including N,N′-di-sec-butyl-1,4-benzenediamine (44PD), a structurally similar compound. acs.org

Table 1: Theoretical Reactivity Indicators for Nucleophilic Attack on PPDs This table is representative of data used in theoretical models to predict reactive sites, as described in the cited research.

| Reactivity Indicator | Description | Role in Predicting Reactivity |

|---|---|---|

| Electrostatic Potential | Shows the distribution of charge on the molecule's surface. | Identifies electron-poor (positive potential) regions that are attractive to nucleophiles. |

| Fukui Function (f+) | Quantifies the reactivity of a site for a nucleophilic attack. | The atom with the highest f+ value is the most likely site for reaction with a nucleophile (e.g., water hydroxyl). acs.org |

| Proton Affinity (pKb) | Measures the affinity of the nitrogen atom for a proton. | The nitrogen with the highest proton affinity (lowest pKb) is preferentially protonated by water, facilitating C-N bond cleavage. acs.org |

Molecular Dynamics Simulations for Material Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior and interactions of molecules over time at an atomic level. While specific MD studies focusing solely on this compound are not prevalent in the reviewed literature, the methodology is widely applied to understand how similar molecules interact with various materials.

For example, MD simulations are used to explore the stability of biomolecular systems and the interactions between small molecules and surfaces, such as peptides with graphene. researchgate.netmdpi.comresearchgate.net These simulations can quantify interaction energies, analyze conformational changes, and elucidate the driving forces behind adsorption and self-assembly processes. mdpi.comresearchgate.net

In the context of this compound, which is used as an antioxidant and antiozonant in rubber and hydrocarbon products, MD simulations could be employed to model its interaction with polymer chains. wikipedia.org Such simulations could provide insights into:

The diffusion mechanism of DBPD within a polymer matrix.

The orientation and conformation of DBPD molecules relative to the polymer.

The interaction energies between DBPD and the material, which can help explain its efficacy as a stabilizer.

The behavior of the compound at interfaces, which is crucial for its role in preventing surface cracking in materials like tires.

Modeling of Degradation Kinetics and Pathways

Modeling the degradation of chemical compounds is essential for assessing their environmental persistence and fate. For this compound and related PPDs, computational models focus on key degradation pathways like photodegradation and hydrolysis.

Photodegradation Reaction Mechanism Modeling (for related PPDs)

The photodegradation of organic pollutants, including aromatic amines, is a significant environmental transformation process. novapublishers.com Studies on related compounds like N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N′-phenyl-1,4-phenylenediamine (IPPD) show they can be degraded through direct photochemistry. acs.orgesf.edu

Modeling these reaction mechanisms often involves:

Kinetic Studies: Investigating the rate of degradation under various conditions, such as different light intensities and the presence of photocatalysts like titanium dioxide (TiO2). nih.govresearchgate.net

Intermediate Identification: Using techniques like HPLC-MS to identify the transient products formed during degradation, which helps to piece together the reaction pathway. researchgate.net

Hydrolysis Prediction Models (for related PPDs)

Hydrolysis is a key abiotic degradation pathway for PPDs in aquatic environments. acs.orgacs.org Recent research has led to the development of an atom reactivity-based predictive model to determine the hydrolysis half-life (t1/2) and primary degradation pathways for a wide range of PPDs. acs.org

The model is based on the mechanism where hydrolysis is initiated by proton transfer from a water molecule to one of the secondary amine nitrogens, followed by a nucleophilic attack of the water hydroxyl group on an adjacent carbon atom. acs.org The model predicts that hydrolysis preferentially targets the C-N bond where the nitrogen has the highest proton affinity and the carbon has the highest susceptibility to nucleophilic attack (highest f+ value). acs.org

PPDs are classified based on their substituent groups, which dictates their reactivity. acs.org this compound falls into Class I, where both secondary amine groups are connected to aliphatic carbons. This class is characterized by high proton affinity and, consequently, the shortest hydrolysis half-lives. acs.org

Table 2: PPD Classification and Predicted Hydrolysis Half-Lives (t1/2) Based on the predictive model developed by Gao et al. (2024).

| Class | Substituent Groups on Amine Nitrogens | Proton Affinity ((pKb)min range) | Predicted Half-Life (t1/2) Range | Example Compounds |

|---|---|---|---|---|

| I | Both connected to aliphatic carbons | 6.20–7.66 | 2.2–7.4 hours | This compound , 44PD |

| II | One connected to a benzene (B151609) ring, one to an aliphatic carbon | 7.09–8.35 | 4.6–16.7 hours | 6PPD, IPPD, CPPD |

| III | Both connected to a benzene ring | N/A | > 16.7 hours | DPPD, DNPD |

Structure-Property Relationship Predictions

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools that correlate the chemical structure of a compound with its properties or activities.

A prime example for PPDs is the hydrolysis prediction model discussed previously. This model establishes a direct quantitative relationship between a calculated molecular property (the minimum pKb of the secondary amine groups) and an environmentally relevant property (the hydrolysis half-life). The relationship is defined by the equation:

t1/2 = 0.0132 e(0.828)·(pKb)min

This model allows for the rapid prediction of the environmental persistence of numerous PPDs based solely on their chemical structure, demonstrating a powerful application of structure-property relationship predictions. acs.org Furthermore, the use of quantum chemical descriptors like the Fukui function to predict the primary site of hydrolysis is another facet of structure-property modeling, linking electronic structure to chemical reactivity and degradation pathways. acs.org

Correlating Molecular Structure with Antioxidant Activity

The antioxidant capability of this compound is intrinsically linked to its molecular structure. Computational chemistry provides powerful tools to dissect this relationship by calculating key quantum chemical parameters that dictate its radical scavenging efficiency. The primary mechanism by which p-phenylenediamine (B122844) antioxidants inhibit oxidation is through the donation of a hydrogen atom from one of the N-H groups to a peroxide radical, thereby neutralizing it and preventing further propagation of the oxidation chain. The ease with which this hydrogen atom is donated is a critical determinant of antioxidant activity.

A central parameter in this context is the N-H Bond Dissociation Energy (BDE) . A lower BDE indicates that the hydrogen atom can be abstracted more readily, signifying a more effective antioxidant. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the BDE of the N-H bond in this compound and its derivatives.

The following table, based on data from machine learning predictions for a range of p-phenylenediamine derivatives, illustrates the typical range of BDEs and how they can be influenced by molecular structure.

| Compound Type | Predicted N-H BDE (kJ/mol) | Key Structural Feature |

|---|---|---|

| Simple Alkyl-Substituted p-Phenylenediamine | ~350-370 | Electron-donating alkyl groups |

| Aryl-Alkyl Substituted p-Phenylenediamine | ~340-360 | Combination of aryl and alkyl groups |

| p-Phenylenediamine with Polar Side Groups (-NH2) | ~290-310 | Presence of electron-donating polar groups |

Another crucial factor is the stability of the resulting aminyl radical after hydrogen donation. A more stable radical is less likely to initiate new oxidation chains. The delocalization of the unpaired electron across the phenyl ring contributes to the stability of this radical. Computational studies can map the spin density distribution in the aminyl radical of this compound to visualize this delocalization and assess its stability.

Furthermore, the ionization potential (IP) and electron affinity (EA) are important electronic properties that can be calculated to understand the electron-donating capacity of the molecule, which is relevant in single electron transfer (SET) mechanisms of antioxidant action.

Predicting Stability in Hydrocarbon Systems

The long-term effectiveness of this compound as an antioxidant in hydrocarbon systems, such as lubricants and fuels, depends on its chemical stability under operational conditions. Computational models can simulate the behavior of the molecule in a non-polar hydrocarbon environment and predict its degradation pathways.

One aspect of stability is the molecule's resistance to hydrolysis, particularly in the presence of water contamination in hydrocarbon systems. A recent study investigated the hydrolysis of several p-phenylenediamine antioxidants, including N,N'-di-sec-butyl-1,4-benzenediamine (a close isomer of this compound). acs.org The study utilized computational methods to determine the proton affinity of the nitrogen atoms and the reactivity of the C-N bonds towards nucleophilic attack, which are key factors in the hydrolysis mechanism. acs.org The predicted pKa values provide insight into the protonation state of the molecule in different environments, which in turn affects its stability and reactivity. acs.org

The following interactive table presents calculated pKa values for N,N'-di-sec-butyl-1,4-benzenediamine, offering an approximation for the behavior of this compound.

| Compound | Calculated pKa |

|---|---|

| N,N'-di-sec-butyl-1,4-benzenediamine | 6.97 |

Molecular dynamics (MD) simulations can be employed to study the interactions between this compound and the surrounding hydrocarbon molecules. rsc.org These simulations provide insights into its solubility, diffusion, and the orientation it adopts within the hydrocarbon matrix, all of which can influence its stability and antioxidant performance. rsc.org By simulating the system at elevated temperatures, computational models can also predict the thermal degradation pathways of the antioxidant, identifying the weakest bonds and the likely decomposition products.

Quantum chemical calculations can further be used to investigate the reaction kinetics of this compound with various radical species present in oxidizing hydrocarbon environments. By calculating the activation energies for different reaction pathways, researchers can predict the rate at which the antioxidant is consumed and thereby estimate its operational lifetime.

Derivatives and Analogues of N,n Di Sec Butyl P Phenylenediamine

Synthesis and Characterization of Substituted Derivatives

The substitution on the nitrogen atoms of the p-phenylenediamine (B122844) core significantly influences the compound's properties. This section explores the synthesis and characterization of specific derivatives.

N,N'-Di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine (BNN6) Synthesis

N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine, also known as BNN6, is a nitroso derivative of N,N'-di-sec-butyl-p-phenylenediamine. This compound has been synthesized and characterized for its potential as a nitric oxide (NO) donor. mdpi.com

The synthesis of BNN6 is achieved through the reaction of N,N'-di-sec-butyl-p-phenylenediamine (BPA) with sodium nitrite (B80452) (NaNO₂) in a hydrochloric acid solution. mdpi.com This process results in the formation of a beige solid product after purification. mdpi.com

Characterization of BNN6:

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the structure of the synthesized BNN6, with characteristic peaks corresponding to the protons in the molecule. mdpi.com

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of BNN6. mdpi.com

Quinone Derivatives of p-Phenylenediamines (e.g., 6PPD-quinone)

p-Phenylenediamine antioxidants, including N,N'-di-sec-butyl-p-phenylenediamine, can undergo oxidation to form quinone derivatives. bohrium.com A notable example is N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine quinone (6PPD-quinone), which is a transformation product of the widely used antioxidant 6PPD. bohrium.comscirp.org The formation of these quinone derivatives is of significant interest due to their potential environmental and toxicological impacts. bohrium.comscirp.org

The synthesis of these quinone derivatives generally involves the oxidation of the parent p-phenylenediamine. github.com For instance, 6PPD reacts with ozone to form 6PPD-quinone. scirp.org The study of these derivatives often involves synthesizing them in the laboratory to investigate their properties and effects. acs.org

Comparative Studies with Other p-Phenylenediamine Antioxidants

To understand the unique characteristics of N,N'-di-sec-butyl-p-phenylenediamine, it is essential to compare it with other p-phenylenediamine antioxidants. These comparisons often focus on how structural differences translate to variations in chemical behavior and performance in industrial settings.

Structural Variations and Their Chemical Consequences

The antioxidant efficacy of p-phenylenediamines is intrinsically linked to their molecular structure. Variations in the substituent groups on the nitrogen atoms lead to different chemical properties.

The sec-butyl groups in N,N'-di-sec-butyl-p-phenylenediamine provide a degree of steric hindrance, which can enhance the stability of the compound. This structural feature is a key differentiator when compared to other p-phenylenediamines with different alkyl or aryl substituents. The nature of these substituents affects the bond dissociation energy (BDE) of the N-H bond, which is a critical factor in the antioxidant mechanism of hydrogen atom donation. rsc.org

Studies have shown that the type of substituent on the p-phenylenediamine core influences hydrolysis rates. For instance, compounds with two secondary amine groups bonded to aliphatic carbons, such as N,N'-di-sec-butyl-p-phenylenediamine, exhibit different hydrolysis half-lives compared to those with aryl substituents. acs.org

Interactive Table: Structural Comparison of p-Phenylenediamine Antioxidants

| Compound Name | Substituent 1 | Substituent 2 | Key Structural Feature |

| N,N'-Di-sec-butyl-p-phenylenediamine | sec-Butyl | sec-Butyl | Symmetrical, branched alkyl groups |

| 6PPD | 1,3-Dimethylbutyl | Phenyl | Asymmetrical, one alkyl and one aryl group |

| IPPD | Isopropyl | Phenyl | Asymmetrical, smaller alkyl group than 6PPD |

| DPPD | Phenyl | Phenyl | Symmetrical, two aryl groups |

Performance Comparison in Industrial Applications

The structural differences among p-phenylenediamine antioxidants directly impact their performance in various industrial applications, such as in fuels and rubber.

N,N'-di-sec-butyl-p-phenylenediamine is recognized as an excellent antioxidant, particularly for cracked or thermally cracked gasoline, which has a high olefin content. sincerechemical.com It effectively prevents the oxidation of olefins that can lead to the formation of gums. sincerechemical.com

A comparative study on the performance of antioxidants in gasoline demonstrated the effectiveness of N,N'-di-sec-butyl-p-phenylenediamine. The induction period of gasoline, a measure of its oxidative stability, was significantly increased upon the addition of this antioxidant.

Interactive Table: Gasoline Induction Period with Different Antioxidants

| Sample | Induction Period (min) |

| Blank Gasoline | 230 |

| Gasoline + T501 (30 µg/g) | 330 |

| Gasoline + Imported Antioxidant (30 µg/g) | 480 |

| Gasoline + Synthesized N,N'-di-sec-butyl-p-phenylenediamine (30 µg/g) | 540 |

Data sourced from a study on the synthesis and performance evaluation of N,N'-di-sec-butyl-p-phenylenediamine. sincerechemical.com

In the rubber industry, various p-phenylenediamines are used as antiozonants and antioxidants. scirp.org The choice of antioxidant depends on the specific requirements of the rubber product and the desired balance of properties, such as protection against ozone cracking and flex-fatigue. scirp.org The sec-butyl groups in N,N'-di-sec-butyl-p-phenylenediamine contribute to its effectiveness in these applications. Compared to other amine antioxidants, it is noted for its high efficiency, allowing for lower consumption and reduced environmental impact. google.com

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

Current industrial synthesis of N,N'-di-sec-butyl-p-phenylenediamine often involves the reaction of p-phenylenediamine (B122844) with methyl ethyl ketone and hydrogen under a copper-chromium catalyst. sincerechemical.com Another method utilizes the reaction of p-nitroaniline with butanone, followed by catalytic hydrogenation with a Platinum on carbon (Pt/C) catalyst. google.com An alternative approach involves the hydrogenation of p-nitroaniline to p-phenylenediamine, which is then reacted with sec-butylamine (B1681703).